Fmoc-dl-glu(oall)-oh
Description
Evolution of Glutamic Acid Derivatives in Modern Organic Synthesis
Glutamic acid and its derivatives have long been fundamental components in the synthesis of peptides and peptidomimetics. peptide.com Early methods in peptide synthesis often faced challenges with side reactions and the harsh conditions required for deprotection. This led to the development of a wide array of protected glutamic acid derivatives, each designed to offer specific advantages in terms of stability, solubility, and selective deprotection. peptide.com The evolution from simple ester protections to more sophisticated and orthogonal protecting group strategies has been a key driver of progress in the field. The introduction of protecting groups that can be removed under distinct and mild conditions has enabled the synthesis of increasingly complex and sensitive molecules.
Significance of the Fmoc and Allyl Protecting Group Strategy for Glutamic Acid Residues
The strategic combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) and allyl (All) protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS). embrapa.br The Fmoc group, which protects the α-amino group, is base-labile and can be cleanly removed with a mild base like piperidine (B6355638), a process that is well-tolerated by many other protecting groups. peptide.com
On the other hand, the allyl ester protecting the side-chain carboxyl group of the glutamic acid residue is stable to the basic conditions used for Fmoc removal and also to the acidic conditions often used for the final cleavage of the peptide from the resin support. The allyl group can be selectively removed under neutral conditions using a palladium catalyst, such as Pd(PPh₃)₄. cem.comnih.gov This orthogonality is crucial as it allows for the selective deprotection and modification of the glutamic acid side chain while the peptide backbone remains protected and attached to the solid support. This capability is particularly valuable for the synthesis of cyclic peptides, branched peptides, and for the attachment of labels or other moieties to a specific site on the peptide. nih.gov
Current Research Landscape and Emerging Applications of Fmoc-dl-Glu(OAll)-OH
The unique properties of this compound have positioned it as a valuable tool in several areas of advanced chemical research, including the synthesis of complex peptides, drug development, and the creation of novel biomaterials. chemimpex.com
Detailed Research Findings:
Recent studies have highlighted the utility of this compound in the synthesis of large libraries of macrocyclic peptides . chemimpex.com Macrocyclization is a key strategy in drug discovery to improve the stability, binding affinity, and pharmacokinetic properties of peptide-based therapeutics. chemimpex.com In one approach, Fmoc-Glu(OAll)-OH is coupled to a solid support, and after the synthesis of a linear peptide chain, the allyl protecting group is selectively removed. This allows for an intramolecular reaction between the deprotected side-chain carboxyl group and the N-terminal amino group, resulting in the formation of a cyclic peptide. nih.gov
Furthermore, this compound is instrumental in the development of peptide-drug conjugates for targeted drug delivery. The allyl-protected side chain provides a handle for the attachment of cytotoxic drugs, imaging agents, or other bioactive molecules after the main peptide sequence has been assembled. nih.gov For instance, research has focused on creating NGR (Asn-Gly-Arg) peptide-drug conjugates that target specific receptors overexpressed on tumor cells. researchgate.net The orthogonal nature of the allyl group allows for the precise and efficient conjugation of the drug moiety without affecting the rest of the peptide.
The versatility of this compound also extends to polymer chemistry and the development of novel biomaterials. It can be incorporated into polymer matrices to enhance the properties of materials used in applications such as tissue engineering and controlled drug release systems. chemimpex.com The ability to deprotect the allyl group post-polymerization allows for further functionalization of the material.
In the field of neuroscience research , derivatives of glutamic acid are crucial for studying glutamate (B1630785) receptors. The use of specifically protected glutamic acid analogs like this compound can aid in the synthesis of probes and ligands to better understand neurological disorders. chemimpex.com
Table 2: Key Applications of this compound in Research
| Application Area | Specific Use | Research Significance |
|---|---|---|
| Peptide Synthesis | Building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com | Enables the selective modification of glutamic acid residues. chemimpex.com |
| Drug Development | Synthesis of macrocyclic peptides and peptide-drug conjugates. chemimpex.comchemimpex.com | Enhances stability and bioavailability of therapeutic peptides. chemimpex.com |
| Bioconjugation | Facile conjugation with various biomolecules. chemimpex.com | Creation of targeted drug delivery systems. chemimpex.com |
| Polymer Chemistry | Incorporation into polymer matrices. chemimpex.com | Improves properties of materials for drug delivery and tissue engineering. chemimpex.com |
| Neuroscience | Synthesis of probes for studying glutamate receptors. chemimpex.com | Contributes to understanding neurological disorders. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBARFFNYOKIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366491-50-1 | |
| Record name | 5-(2-Propen-1-yl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366491-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations of Fmoc Dl Glu Oall Oh
Comprehensive Synthetic Routes for Fmoc-dl-Glu(OAll)-OH Preparation
The synthesis of this compound involves a carefully orchestrated sequence of reactions to introduce the protecting groups onto the glutamic acid backbone. The order of these steps can be critical to achieving a high yield and purity of the final product.
Strategic Esterification for Allyl Protection of Carboxyl Groups
The introduction of the allyl ester to the side-chain carboxyl group of glutamic acid is a key step. One effective method involves the use of allyl alcohol in the presence of an acid catalyst. A simple and efficient protocol utilizes chlorotrimethylsilane (B32843) (TMSCl) in dry allyl alcohol. tandfonline.comtandfonline.com This method is advantageous as TMSCl serves as a dry source of HCl, acts as a water scavenger, and appears to direct the esterification specifically to the γ-carboxylic acid of glutamic acid. tandfonline.com Another approach is the Mitsunobu esterification, where glutamic acid is reacted with allyl alcohol, triphenylphosphine, and a diazodicarboxylate such as diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov
The direct esterification of glutamic acid with an allyl-type alcohol can also be achieved by heating the two reactants together, sometimes without the need for a catalyst. google.com
Efficient Introduction of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group
Following the protection of the side-chain carboxyl group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the α-amino group. This is typically achieved by reacting the γ-allyl ester of glutamic acid with an Fmoc-donating reagent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is generally carried out under basic conditions, for example, in a mixture of water and sodium bicarbonate, to neutralize the acidic byproducts.
An alternative strategy involves first protecting the amino group of glutamic acid with the Fmoc group to yield Fmoc-Glu-OH. google.com This intermediate is then reacted with allyl alcohol in the presence of a strong acid like sulfuric acid to form the desired this compound. google.com This approach was found to be more successful than attempting to first create the allyl ester of aspartic acid, a similar amino acid. google.com
Optimization of Reaction Conditions for Enhanced Purity and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the esterification step using chlorotrimethylsilane, using an excess of TMSCl is often necessary to drive the reaction to completion. researchgate.net The resulting alkyl TMS ether can be conveniently removed by azeotropic evaporation with the alcohol. researchgate.net
For the Fmoc protection step, the choice of reagent and reaction conditions can impact the outcome. While Fmoc-Cl is effective, it is sensitive to moisture and heat. total-synthesis.com Fmoc-OSu, on the other hand, often allows for more controlled reactions with fewer side products. The use of stable Fmoc-benzotriazoles has also been reported to provide high yields of Fmoc-protected amino acids with minimal dipeptide and tripeptide impurities. organic-chemistry.org
In solid-phase peptide synthesis, where this compound is often used, the efficiency of coupling reactions is paramount. Statistical analysis of large datasets from automated peptide synthesis has shown that factors like the choice of coupling agent (e.g., PyAOP versus HATU) and extended coupling times can positively influence the synthesis outcome. acs.org
Orthogonal Protecting Group Chemistry Applied to this compound
The utility of this compound in complex chemical syntheses, particularly in peptide chemistry, stems from the concept of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others.
Principles of Orthogonality in Multifunctional Amino Acid Derivatization
Orthogonal protection involves using protecting groups that can be removed under distinct chemical conditions. organic-chemistry.orgwikipedia.orgthieme-connect.de In the case of this compound, the Fmoc group and the allyl ester form an orthogonal pair.
Fmoc Group: This group is labile to bases. genscript.comontosight.ai It is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgaltabioscience.com This deprotection occurs via a β-elimination mechanism. altabioscience.com The Fmoc group is stable under acidic conditions. total-synthesis.com
Allyl Ester: The allyl group is stable to the basic conditions used for Fmoc removal and also to the acidic conditions often used to cleave the finished peptide from a solid support (e.g., trifluoroacetic acid, TFA). peptide.com It is selectively removed under neutral conditions using a palladium(0) catalyst. peptide.comnih.gov
This orthogonality is essential for applications like the on-resin cyclization of peptides, where the side-chain protecting group of glutamic acid needs to be removed to form a lactam bridge while the N-terminal Fmoc group and other acid-labile side-chain protecting groups remain intact. peptide.com
Mechanistic Investigations of Palladium(0)-Catalyzed Allyl Ester Deprotection
The cleavage of the allyl ester is typically achieved through a palladium(0)-catalyzed reaction. The mechanism involves the coordination of the palladium catalyst to the double bond of the allyl group. acsgcipr.org This facilitates the formation of a π-allyl palladium complex, with the expulsion of the carboxylate anion. acsgcipr.org The resulting cationic π-allyl complex then reacts with a nucleophilic scavenger, regenerating the palladium(0) catalyst. acsgcipr.org
A variety of nucleophiles can be used as scavengers in this reaction, including morpholine, pyrrolidine, tributyltin hydride, and phenylsilane (B129415). nih.govnih.govgoogle.com The choice of scavenger and palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) can be optimized for specific applications. For instance, the combination of Pd(PPh₃)₄ and phenylsilane is effective for removing the allyl group. nih.govnih.gov
Selective Fmoc Deprotection Strategies in Multistep Synthesis
The cornerstone of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) is the selective removal of the temporary Nα-Fmoc protecting group under conditions that leave permanent side-chain protecting groups intact. iris-biotech.de This principle of orthogonality is central to the utility of this compound. The Fmoc group is specifically designed to be cleaved by treatment with a secondary amine, most commonly piperidine, in an organic solvent like N,N-dimethylformamide (DMF). nih.govnih.gov
This deprotection is orthogonal to the allyl group protecting the side chain, which is stable to basic conditions. google.comgoogle.com The allyl group requires a distinct set of reagents for its removal, typically a palladium(0) catalyst and a scavenger, providing a third dimension of orthogonality in synthetic strategies that might also employ acid-labile groups. google.comub.edu The selective removal of the Fmoc group exposes the α-amino group, allowing for subsequent peptide bond formation or other N-terminal modifications, while the γ-allyl ester remains in place.
Standard protocols for Fmoc deprotection involve treating the peptide-resin with a solution of piperidine in DMF. nih.govnih.gov The concentration and treatment time can be adjusted to optimize deprotection efficiency while minimizing potential side reactions.
Table 1: Common Reagents and Conditions for Selective Fmoc Deprotection
| Reagent System | Concentration | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 10-30 min | The most common and robust condition for complete Fmoc removal. nih.govnih.gov |
| Piperidine in DMF | 50% (v/v) | 2 x 1-3 min | Faster deprotection, can sometimes reduce base-catalyzed side reactions. thieme-connect.de |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with Piperidine | 2% DBU, 2% Piperidine in DMF | 2 x 2-5 min | DBU is a stronger, non-nucleophilic base that accelerates deprotection, useful for sterically hindered or aggregation-prone sequences. peptide.com |
This table presents generalized conditions. Optimal conditions may vary based on the specific substrate and synthetic context.
The successful application of these strategies allows for the iterative elongation of a peptide chain from the N-terminus of the glutamic acid residue without disturbing the side-chain protection.
Analysis of Side Reactions and Stereochemical Integrity in this compound Chemistry
While this compound is a versatile synthetic tool, its manipulation is not without challenges. Several side reactions can occur, potentially compromising the yield and purity of the final product. Furthermore, maintaining stereochemical integrity at the chiral α-carbon is paramount when using the enantiopure forms (L- or D-) of this compound.
Pathways and Mitigation of Pyroglutamyl Formation in Glutamic Acid Derivatives
A significant side reaction associated with N-terminal glutamic acid residues is the formation of a pyroglutamyl derivative. ug.edu.pl This intramolecular cyclization occurs when the deprotected α-amino group nucleophilically attacks the side-chain γ-carbonyl carbon, leading to the formation of a stable five-membered lactam ring and the elimination of the allyl alcohol. acs.orgrsc.org This reaction is problematic as it results in a truncated peptide chain that cannot be further elongated. acs.org
The formation of pyroglutamate (B8496135) can be catalyzed by weak acids or bases and has been observed to occur even under neutral conditions. ug.edu.placs.orgmdpi.com The risk is highest during the step immediately following Fmoc deprotection, when the α-amine is free and awaiting the next coupling reaction. mesalabs.com Research has shown that chain termination due to facile pyroglutamyl formation can occur during the Fmoc-deprotection of amino-terminal glutamic acid residues, including those with allyl side-chain protection. rsc.org
Mitigation Strategies: Several strategies can be employed to minimize the formation of the pyroglutamyl byproduct:
Accelerated Coupling: Reducing the time the N-terminal amine is exposed by using highly efficient coupling reagents and an excess of the incoming amino acid can favor the desired intermolecular reaction over the intramolecular cyclization. mdpi.commesalabs.com
Pre-activation: Pre-activating the incoming amino acid to form an active ester can shorten the coupling time and reduce the window for side reactions. mdpi.com
pH Control: Since the reaction can be acid-catalyzed, careful control of pH is important. For instance, using hydrochloride salts can be more effective at minimizing pyroglutamate formation than acetate (B1210297) salts. mdpi.com
Protecting Group Choice: Using a bulkier side-chain protecting group for glutamic acid can sterically hinder the intramolecular attack, although this is not an option when specifically using the OAll derivative. mdpi.com
Control of Racemization at Chiral Centers during Synthesis and Manipulation
Although the subject compound is a racemic mixture (dl), the control of stereochemical integrity is a critical consideration in the chemistry of its enantiopure counterparts, Fmoc-L-Glu(OAll)-OH and Fmoc-D-Glu(OAll)-OH, which are used in stereospecific syntheses. Racemization, the loss of stereochemical purity at the α-carbon, is a major risk during the peptide bond formation step. peptide.com This occurs when the carboxylic acid is activated for coupling, which can facilitate the formation of a planar oxazolone (B7731731) intermediate, leading to epimerization. peptide.com
The extent of racemization is influenced by several factors, including the type of activating agent, the presence of additives, reaction temperature, and the specific amino acid residue being coupled. nih.govresearchgate.net Histidine and cysteine are known to be particularly susceptible to racemization, but any amino acid can be affected under suboptimal conditions. peptide.comnih.gov
Table 2: Strategies for Controlling Racemization During Coupling
| Method | Description | Examples |
| Use of Additives | Additives like HOBt and its derivatives are added to the coupling mixture. They react with the activated amino acid to form an active ester that is less prone to racemization than other intermediates. | 1-Hydroxybenzotriazole (HOBt), Ethyl cyano(hydroxyimino)acetate (Oxyma), 1-Hydroxy-7-azabenzotriazole (HOAt). peptide.com |
| Choice of Coupling Reagent | Carbodiimide-based reagents used in conjunction with additives are generally considered safe in terms of racemization. nih.gov Some phosphonium (B103445) and aminium salt reagents can increase the risk if not used correctly. | DCC/HOBt, HBTU/HOBt. The use of copper (II) chloride with HOBt has also been reported to suppress racemization. peptide.com |
| Temperature Control | Elevated temperatures, often used in microwave-assisted synthesis to speed up reactions, can significantly increase the rate of racemization. | Lowering microwave coupling temperatures from 80°C to 50°C has been shown to limit racemization for susceptible amino acids. nih.gov |
| Base Selection | The choice and amount of base used during coupling can impact stereochemical integrity. The use of sterically hindered amines is sometimes preferred. | Collidine has been used to minimize racemization of cysteine. nih.gov |
By carefully selecting coupling reagents, additives, and reaction conditions, the stereochemical integrity of the chiral center can be preserved throughout the synthesis. nih.govthieme-connect.com
Influence of Protecting Group Selection on Overall Reaction Efficiency and Byproduct Profiles
The choice of protecting groups for the α-amino and side-chain functions is a fundamental decision in peptide synthesis that dictates the entire synthetic strategy and profoundly impacts reaction efficiency and byproduct formation. sbsgenetech.comresearchgate.netrsc.org The this compound derivative employs a base-labile Fmoc group and a palladium-labile OAll group, a combination chosen for its specific orthogonality. google.comorganic-chemistry.org
Nα-Protection: Fmoc vs. Boc The primary alternative to the Fmoc group for Nα-protection is the tert-butyloxycarbonyl (Boc) group. americanpeptidesociety.org The selection between these two governs the chemistry of the entire synthesis.
Fmoc/tBu Strategy: Employs a base-labile Fmoc group and acid-labile side-chain protection (e.g., tert-butyl, OtBu). Deprotection uses mild basic conditions (piperidine), avoiding the repeated use of strong acid, which can cleave some side-chain protectors or the peptide from the resin prematurely. iris-biotech.denih.gov This is currently the most widespread strategy. americanpeptidesociety.org
Boc/Bzl Strategy: Uses an acid-labile Boc group and side-chain protection that is cleaved by very strong acid (e.g., benzyl, Bzl). The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while final cleavage requires harsh, hazardous reagents like hydrofluoric acid (HF). iris-biotech.depeptide.com
The Fmoc strategy is generally preferred for its milder conditions and greater compatibility with a wide range of functionalities. iris-biotech.deamericanpeptidesociety.org
Side-Chain Protection: OAll vs. Other Esters The allyl (All) ester is a "three-dimensional" protecting group, meaning it is orthogonal to both acid-labile (like OtBu) and base-labile (Fmoc) groups. google.comgoogle.com This allows for highly complex synthetic routes.
Table 3: Comparison of Glutamic Acid Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality with Fmoc | Key Features & Impact on Efficiency/Byproducts |
| Allyl Ester | OAll | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Yes | Enables a third dimension of selective deprotection, crucial for cyclic or branched peptides. google.com The mild cleavage conditions are compatible with most other functional groups. google.com |
| tert-Butyl Ester | OtBu | Moderate acid (e.g., TFA) | Yes | Part of the standard Fmoc/tBu strategy. peptide.com Cleaved simultaneously with peptide release from many resins. The steric bulk can sometimes reduce side reactions like pyroglutamate formation. mdpi.com |
| Benzyl Ester | OBzl | Strong acid (HF, TFMSA) or catalytic hydrogenolysis (H₂/Pd-C) | Yes | Used in the Boc/Bzl strategy or when strong acid resistance is needed during synthesis. Hydrogenolysis is a very mild cleavage method but is incompatible with other reducible groups (e.g., Trp, Met). |
Applications of Fmoc Dl Glu Oall Oh in Peptide and Peptidomimetic Synthesis
Fmoc-dl-Glu(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, valued for its efficiency, speed, and amenability to automation. iris-biotech.deiris-biotech.de The use of this compound within this framework provides a powerful tool for creating peptides with functionalities beyond a simple linear sequence of amino acids.
Integration as a Key Building Block in Fmoc-Based SPPS Protocols
This compound is seamlessly integrated into standard Fmoc-based SPPS protocols. altabioscience.com The synthesis cycle involves the iterative removal of the base-labile Fmoc group from the N-terminus of the growing peptide chain, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. altabioscience.comembrapa.br
The defining feature of this compound in this context is the orthogonality of its side-chain protection. google.com The allyl ester (OAll) group is stable to the basic conditions required for Fmoc deprotection and also resistant to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) commonly used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups (like tBu, Boc, Trt). google.comsigmaaldrich.comnih.gov This dual stability allows the peptide chain to be fully assembled while the γ-carboxyl group of the glutamic acid residue remains selectively protected. sigmaaldrich.com
| Protecting Group | Nα-Fmoc | γ-Allyl Ester (OAll) | Common Side-Chain Groups (tBu, Boc, Trt) |
| Cleavage Condition | 20% Piperidine in DMF (Mild Base) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Strong Acid (e.g., TFA) |
| Stability to Piperidine | Labile | Stable | Stable |
| Stability to TFA | Stable | Stable | Labile |
| Stability to Pd(0) | Stable | Labile | Stable |
| This table illustrates the orthogonality of the allyl protecting group in comparison to the temporary Fmoc group and common permanent side-chain protecting groups used in Fmoc-SPPS. |
Resin Compatibility and Coupling Efficacy in the Context of Allyl Ester Protection
This compound is compatible with a wide array of solid supports commonly employed in Fmoc-SPPS. These include polystyrene-based resins, such as Wang and Rink Amide MBHA resins, as well as polyethylene (B3416737) glycol (PEG) hybrid resins like TentaGel. researchgate.netresearchgate.netnih.gov The choice of resin is typically dictated by the desired C-terminal functionality of the final peptide (acid or amide).
The coupling of this compound onto the resin-bound peptide chain is generally efficient. acs.org Standard activation methods are used, such as those involving uronium/aminium-based reagents like HBTU or HATU, or carbodiimides like DIC in the presence of an additive such as OxymaPure. researchgate.netacs.org The allyl group is relatively small and does not typically introduce significant steric hindrance that could impede the coupling reaction. google.com The completeness of the coupling reaction can be monitored using standard qualitative tests like the chloranil (B122849) test. researchgate.net
Development of Advanced SPPS Strategies Incorporating this compound
The true utility of this compound lies in the advanced synthetic strategies it enables through the selective deprotection of its allyl group while the peptide remains attached to the solid support. sigmaaldrich.compeptide.com After the full peptide sequence is assembled, the allyl ester can be cleaved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl scavenger. sigmaaldrich.comnih.gov This unmasks a free carboxylic acid on the glutamic acid side chain, which becomes a reactive handle for a variety of on-resin modifications:
On-Resin Cyclization : The newly freed side-chain carboxyl group can be coupled with the N-terminal amino group of the same peptide to form a head-to-side-chain cyclic peptide (lactam bridge). sigmaaldrich.com This is a valuable strategy for constraining peptide conformation to enhance biological activity or stability.
Synthesis of Branched Peptides : A second peptide chain can be synthesized starting from the deprotected side chain of a lysine (B10760008) residue, while the glutamic acid side chain could be used for other modifications, demonstrating the versatility of orthogonal protecting groups. sigmaaldrich.com
Site-Specific Conjugation : The exposed carboxylic acid can be used to attach various moieties, such as fluorescent labels, biotin (B1667282) tags for detection, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties. peptide.com In one reported strategy, a derivative, Fmoc-Glu(δ-NHS)-OAll, was used to acylate only the surface of resin beads, demonstrating how the allyl group facilitates multi-step, spatially-defined syntheses. nih.gov
Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is dominant, solution-phase peptide synthesis remains a relevant and powerful technique, particularly for large-scale production and the synthesis of highly complex targets where purification of intermediates is desirable. slideshare.net
Strategic Approaches for Segment Condensation in Solution-Phase Systems
This compound is a valuable building block for creating these peptide fragments. A fragment can be synthesized containing a Glu(OAll) residue. The orthogonality of the allyl group is once again critical. It can be selectively removed by palladium(0) catalysis to generate a C-terminal carboxyl group on one fragment, which can then be coupled to the N-terminus of another fragment. google.comnih.gov This can be done without affecting other acid-labile (e.g., Boc, OtBu) or base-labile protecting groups within the fragments. acs.org This precise control is essential for directing the condensation reaction and preventing unwanted side reactions. For example, researchers have reported the coupling of Fmoc-Glu-OAll with another protected amino acid in solution to form a dipeptide building block, which can then be incorporated into a larger fragment. nih.gov
Comparative Analysis of Advantages and Challenges in Solution-Phase Methodologies
The use of this compound in solution-phase segment condensation presents a distinct set of advantages and challenges compared to its use in SPPS.
Advantages:
Scalability and Purity: Solution-phase synthesis is often more amenable to large-scale (multi-gram to kilogram) production. The ability to purify each peptide fragment intermediate ensures a very high purity of the final product.
Overcoming SPPS Limitations: For very long or aggregation-prone sequences, which can be problematic in SPPS, breaking the synthesis down into smaller, more manageable fragments in solution can be a more successful strategy. rug.nl
Challenges:
Labor and Time: Solution-phase synthesis is significantly more time-consuming and labor-intensive than automated SPPS, as it requires workup and purification after each reaction step. slideshare.net
Solubility Issues: A major hurdle in solution-phase condensation is the poor solubility of fully protected peptide fragments, which can severely hinder coupling efficiency. rug.nlucl.ac.uk
Racemization Risk: Activation of the C-terminal carboxyl group of a peptide fragment for coupling carries a high risk of racemization, especially if the C-terminal residue is not glycine (B1666218) or proline. rug.nl This can lead to diastereomeric impurities that are difficult to separate from the desired product.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Primary Advantage | Speed, automation, ease of purification. iris-biotech.de | Scalability, intermediate purification, handles difficult sequences. rug.nl |
| Primary Challenge | Peptide aggregation, incomplete reactions in long sequences. nih.gov | Poor solubility of fragments, racemization risk, labor-intensive. rug.nlucl.ac.uk |
| Role of this compound | Enables on-resin, site-specific modifications (e.g., cyclization, branching). sigmaaldrich.com | Used to create protected fragments for convergent segment condensation. nih.gov |
| A comparative table of SPPS and solution-phase synthesis methodologies. |
Designing Complex Peptide and Peptidomimetic Architectures with this compound
Synthesis of Cyclic Peptides and Peptide Macrocycles
The synthesis of cyclic peptides and peptide macrocycles often leverages the unique properties of this compound to facilitate on-resin cyclization. This strategy involves anchoring the growing peptide chain to the solid support through the side chain of a glutamic acid residue.
In a typical approach, Fmoc-Glu(OAll)-OH is initially coupled to the resin. nih.gov The linear peptide is then assembled using standard Fmoc-SPPS. Following the assembly of the linear sequence, the N-terminal Fmoc group is removed. Subsequently, the allyl protecting group on the glutamic acid side chain is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). nih.gov This exposes the γ-carboxyl group, which can then react with the free N-terminal amine to form a lactam bridge, resulting in a head-to-side-chain cyclized peptide. nih.govuniversiteitleiden.nl
This methodology has been successfully employed in the preparation of various macrocyclic structures, including chimeric macrocyclic peptide antibiotics. nih.gov For instance, a 14-mer monocyclic β-hairpin peptidomimetic was synthesized by loading Rink amide resin with Fmoc-Glu(OAll)-OH, followed by the coupling of the remaining amino acids. universiteitleiden.nl On-resin cyclization was achieved after allyl ester removal, demonstrating the efficiency of this approach. universiteitleiden.nl
However, a potential side reaction to consider during the synthesis of tailed cyclic peptides is the formation of glutarimide (B196013). This can occur, for example, when a glycine residue is adjacent to the glutamic acid involved in cyclization, specifically in a Glu(Gly)-OAll sequence. nih.gov This unwanted side reaction can disrupt the formation of the desired cyclic peptide. nih.gov Research has shown that glutarimide formation is sequence-dependent and can be mitigated by introducing a sterically hindered amino acid, such as Lys(Boc), next to the glutamic acid residue. nih.gov
Table 1: Key Steps in On-Resin Cyclization using this compound
| Step | Description | Reagents |
| 1. Resin Loading | Attachment of Fmoc-Glu(OAll)-OH to the solid support. | DIC/HOBt or similar coupling agents |
| 2. Linear Peptide Synthesis | Stepwise addition of amino acids using Fmoc-SPPS. | Fmoc-amino acids, coupling reagents, piperidine |
| 3. N-terminal Deprotection | Removal of the final Fmoc group. | Piperidine in DMF |
| 4. Side-Chain Deprotection | Selective removal of the allyl group from the Glu side chain. | Pd(PPh₃)₄, PhSiH₃ |
| 5. On-Resin Cyclization | Intramolecular amide bond formation between the N-terminus and the Glu side chain. | Coupling reagents (e.g., PyAOP, HOAt, DIPEA) |
| 6. Cleavage and Deprotection | Release of the cyclic peptide from the resin and removal of remaining side-chain protecting groups. | TFA-based cleavage cocktail |
Construction of Branched and Side-Chain Modified Peptide Structures
The orthogonal nature of the allyl protecting group in this compound is also instrumental in the synthesis of branched and side-chain modified peptides. This allows for the site-specific introduction of various functionalities onto the peptide backbone.
The general strategy involves incorporating this compound at the desired branching point within the peptide sequence during solid-phase synthesis. After the linear peptide has been assembled, the allyl group on the glutamic acid side chain can be selectively removed on-resin, as described previously. researchgate.net The newly exposed carboxylic acid side chain then serves as an anchor point for the synthesis of a second peptide chain or for conjugation with other molecules. nih.govresearchgate.net
For example, this approach was utilized to create triazole-linked bicyclic peptide conjugates. nih.gov In this synthesis, Fmoc-Glu-OAll was coupled via its carboxyl side chain to a resin-bound amino acid. After elongation of the main peptide chain, the allyl group was removed, and the side chain was used for on-resin cyclization. Subsequently, another part of the molecule could be modified to introduce an alkyne, which was then used for a "click chemistry" reaction to form the bicyclic structure. nih.gov
This method provides a powerful tool for creating libraries of peptides with diverse side-chain modifications, which is valuable for screening and drug discovery efforts. The ability to selectively deprotect and modify the glutamic acid side chain opens up possibilities for introducing a wide range of chemical moieties, including fluorescent labels, PEG chains, or other bioactive molecules.
Table 2: Example of Branched Peptide Synthesis Strategy
| Step | Action | Purpose |
| 1 | Incorporate this compound into the primary peptide chain. | Introduce a latent branching point. |
| 2 | Complete the synthesis of the primary peptide chain. | Assemble the main peptide backbone. |
| 3 | Selectively remove the allyl protecting group from the Glu side chain. | Expose a free carboxyl group for modification. |
| 4 | Couple a new amino acid or peptide chain to the Glu side chain. | Synthesize the branched peptide segment. |
| 5 | Cleave the branched peptide from the resin and deprotect. | Isolate the final modified peptide. |
Exploration of this compound in the Preparation of Opioid-Neurotensin Hybrid Peptidomimetics
The development of hybrid peptidomimetics, which combine pharmacophores from different bioactive peptides, is a promising strategy in drug design to achieve novel pharmacological profiles. This compound can play a role in the synthesis of such complex molecules, for instance, in the creation of opioid-neurotensin (OPNT) hybrids. These hybrids aim to merge the analgesic properties of opioids with the neuromodulatory effects of neurotensin (B549771) to potentially create safer and more effective pain therapeutics. nih.gov
While direct examples detailing the use of this compound in the specific opioid-neurotensin hybrids cited in the search results are not explicitly provided, its utility can be inferred from the general synthetic strategies for complex and modified peptides. The construction of these hybrids often involves linking an opioid pharmacophore to a neurotensin analogue via a linker. mdpi.comacs.org
The principles demonstrated in the synthesis of branched and cyclic peptides using this compound are directly applicable here. For instance, the glutamic acid side chain could serve as the attachment point for the linker or for one of the pharmacophores. An opioid or neurotensin fragment could be synthesized, and then a linker containing a glutamic acid residue derived from this compound could be used. After selective deprotection of the allyl group, the second pharmacophore could be attached to the glutamic acid side chain. This approach allows for the systematic variation of the linker length and composition, which has been shown to be crucial for the activity of such hybrid molecules. mdpi.com
The design of these hybrids often involves extensive structure-activity relationship (SAR) studies, where different linkers and modified amino acids are explored. acs.org The versatility of this compound in allowing for side-chain modification makes it a valuable tool in the iterative process of designing and synthesizing libraries of these hybrid peptidomimetics for pharmacological evaluation.
Fmoc Dl Glu Oall Oh in Chemical Biology and Advanced Materials Research
Contribution of Fmoc-dl-Glu(OAll)-OH to Bioactive Molecule Development
The strategic importance of this compound is particularly evident in the development of new bioactive molecules, where it serves as a key intermediate and a tool for creating compounds with enhanced biological functions.
Applications in Drug Discovery, Particularly for Peptide-Based Therapeutics
The development of peptide-based pharmaceuticals heavily relies on building blocks like this compound. chemimpex.com It plays a crucial role in creating therapeutic peptides with enhanced stability and bioavailability. chemimpex.com The ability to incorporate this modified glutamic acid into peptide chains is essential for designing new drugs, including those that target neurological disorders. chemimpex.comchemimpex.com The incorporation of such non-standard amino acids can influence the biological properties of peptides, such as their receptor binding affinity and enzymatic activity. smolecule.com This makes it a valuable tool in structure-activity relationship (SAR) studies, where researchers investigate how specific amino acid substitutions impact a peptide's function. smolecule.com
Investigation into Designing Compounds with Modulated Biological Activity and Specificity
The unique structure of this compound allows chemists to design compounds with modulated biological activity and specificity. chemimpex.comchemimpex.comchemimpex.com By incorporating this building block, researchers can explore a variety of modifications that can lead to improved therapeutic profiles. chemimpex.com The substitution of standard amino acids with derivatives like this compound can significantly affect a peptide's conformation and its interactions with biological receptors. smolecule.com This strategic modification is a key approach in turning peptides into peptidomimetics, which are designed to mimic natural peptides or proteins and interact with specific biological targets. nih.gov The inclusion of unnatural amino acids can also enhance resistance to degradation by enzymes. nih.gov
This compound as a Strategic Tool in Bioconjugation and Protein Engineering
The applications of this compound extend beyond the synthesis of bioactive peptides into the realms of bioconjugation and protein engineering, where its unique chemical handles are leveraged to create sophisticated biomaterials and therapeutic agents.
Leveraging the Allyl Ester Functionality for Selective Bioconjugation Techniques
The allyl ester group on the side chain of this compound is a key feature that enables selective bioconjugation. chemimpex.comchemimpex.comchemimpex.comsmolecule.comchemimpex.com This functionality allows for easy conjugation with various biomolecules, facilitating the creation of targeted drug delivery systems. chemimpex.comchemimpex.com Bioconjugation is a critical process for developing targeted therapies and diagnostic agents. chemimpex.com The allyl group can be selectively deprotected under specific conditions, providing flexibility in designing tailored compounds. chemimpex.com This chemoselectivity is vital in complex biological environments. nih.gov
Facilitating the Creation of Targeted Therapies and Advanced Diagnostic Agents
The ability to perform selective bioconjugation makes this compound instrumental in the creation of targeted therapies. chemimpex.comchemimpex.com By attaching peptides or other bioactive molecules to targeting moieties, researchers can develop agents that specifically interact with diseased cells or tissues, potentially increasing therapeutic efficacy while minimizing off-target effects. Furthermore, this compound is valuable in the development of advanced diagnostic agents. chemimpex.com For instance, amino acid derivatives are used to synthesize peptide mimetics that can be chelated with metals for use in cancer diagnostics. medchemexpress.com The versatility of this compound in constructing these complex conjugates underscores its importance in advancing biomedical research. chemimpex.com
Enhancing Protein Stability and Functionality through Site-Specific Derivatization
The precise modification of proteins at specific sites is a cornerstone of chemical biology, enabling the introduction of functionalities not accessible through standard genetic encoding. This compound serves as a critical building block in this endeavor, particularly in the field of solid-phase peptide synthesis (SPPS). chemimpex.com Its unique structure, featuring two distinct protecting groups, allows for the strategic incorporation and subsequent derivatization of glutamic acid residues within a peptide sequence.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, which is standard practice in Fmoc-based SPPS. This group is stable during the coupling reaction but can be readily removed with a mild base, typically piperidine (B6355638), to allow for the stepwise elongation of the peptide chain. nih.govmdpi.com The key to the compound's utility lies in the gamma-carboxyl group of the glutamic acid side chain, which is protected by an allyl (All) ester. The allyl group is an ortho-gonal protecting group, meaning it is stable to the conditions used for both Fmoc-group removal (piperidine) and the final cleavage of the peptide from the resin support (typically strong acids like trifluoroacetic acid, TFA). nih.govmdpi.com
This orthogonality is paramount. It allows the fully assembled and purified peptide, still bearing the allyl protection on the specific glutamic acid side chain, to be selectively deprotected. The allyl group is typically removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415). nih.gov This unmasks a free carboxylic acid at a predetermined position in the peptide sequence.
This newly exposed reactive handle can then be used for a variety of site-specific modifications to enhance the parent protein's stability or functionality. For instance, it can be conjugated to:
Fluorophores or Probes: For studying protein localization, conformation, and interactions.
Polymers (e.g., PEGylation): To increase solubility, stability, and circulation half-life in therapeutic applications.
Other Peptides or Small Molecules: To create novel structures with enhanced biological activity or to introduce post-translational modifications. researchgate.net
Cross-linking Agents: To stabilize protein structure or to form well-defined protein oligomers.
The use of the dl-racemic mixture can be a deliberate choice in certain research contexts. While for mimicking natural proteins the pure L-enantiomer is required, the presence of a D-amino acid can confer resistance to proteolysis by common proteases, thereby increasing the in-vivo stability of a synthetic peptide therapeutic. mdpi.com The introduction of a D-isomer can also induce specific secondary structures in peptides. researchgate.net
| Feature | Description | Relevance in Site-Specific Derivatization |
| Fmoc Group | N-alpha amine protecting group | Standard for Fmoc-based Solid-Phase Peptide Synthesis (SPPS); allows for sequential addition of amino acids. nih.gov |
| Allyl (OAll) Group | Gamma-carboxyl protecting group | Orthogonal to both Fmoc deprotection and resin cleavage conditions; allows for selective deprotection of the side chain post-synthesis. nih.govmdpi.com |
| Selective Deprotection | Removal of the allyl group using Pd(0) catalysis | Exposes a unique reactive carboxylic acid handle at a specific site in the peptide chain for further modification. nih.gov |
| dl-Racemic Form | Mixture of D and L enantiomers | Can be used to increase peptide stability against enzymatic degradation or to influence secondary structure. mdpi.comresearchgate.net |
Emerging Research Applications of this compound in Material Science
The versatility of this compound extends beyond bioconjugation into the realm of advanced materials science. Its ability to be incorporated into polymeric structures and the responsive nature of the glutamic acid side chain make it a valuable monomer for creating functional materials. chemimpex.com The principles of controlled polymerization and the chemical reactivity of the amino acid side chain are leveraged to build macromolecules with tailored properties.
Development of Smart Materials with Tunable Responses to Environmental Stimuli
"Smart" materials are designed to change their properties in response to external environmental triggers, such as pH, temperature, or the presence of specific chemicals. uq.edu.auphyschem.cz this compound is an ideal candidate for synthesizing such materials, particularly pH-responsive polymers.
The synthesis strategy often involves first creating a polymer backbone incorporating the this compound monomer. This can be achieved through techniques like the ring-opening polymerization of N-carboxyanhydride (NCA) derivatives of the amino acid. researchgate.net After polymerization, the protecting groups are removed. The crucial step is the deprotection of the allyl ester on the glutamic acid side chains, which exposes the carboxylic acid groups (-COOH).
These carboxylic acid groups are weak acids and their protonation state is dependent on the ambient pH.
At low pH (acidic conditions): The carboxyl groups are protonated (-COOH), making the polymer chains relatively neutral and often less soluble in water, which can lead to aggregation or the collapse of a hydrogel structure.
At high pH (basic conditions): The carboxyl groups are deprotonated (-COO⁻), imparting a negative charge along the polymer backbone. The electrostatic repulsion between these negative charges causes the polymer chains to uncoil and extend, leading to swelling of the material or increased solubility.
This pH-dependent conformational change is the basis for the material's "smart" behavior. This property is highly sought after for applications such as:
Drug Delivery Systems: A hydrogel made from such a polymer can encapsulate a drug at a neutral pH and then release it in the acidic environment of a tumor or endosome. nih.gov
Sensors: The swelling or optical properties of the material can change in response to pH, providing a detectable signal.
Actuators: The macroscopic expansion and contraction of the material can be harnessed to perform mechanical work.
The use of a dl-racemic mixture in the polymer can be advantageous for controlling the material's physical properties. The random incorporation of D- and L-isomers disrupts the regular packing and hydrogen bonding that can lead to crystalline, helical structures in pure L-polypeptides. researchgate.net This often results in more amorphous, flexible polymers with potentially enhanced water solubility and more predictable hydrogel swelling behavior.
| Stimulus | Mechanism of Action | Resulting Material Property Change | Potential Application |
| pH Change | Protonation/deprotonation of the glutamic acid side-chain carboxyl group. researchgate.net | Swelling/contraction, solubility change, conformational transition. researchgate.net | Targeted drug release, biosensors, actuators. nih.gov |
Implications for Advanced Applications in Textiles and Coatings Technology
The functional properties endowed by this compound-derived polymers and peptides are being explored for applications in advanced textiles and coatings. chemimpex.comnih.gov By covalently attaching or coating fabrics with these functional materials, it is possible to create textiles with novel capabilities.
One major area of research is the development of antimicrobial textiles. Peptides containing glutamic acid can be designed to have antimicrobial activity. By synthesizing these peptides using this compound, a reactive handle can be included for covalent attachment to a textile fiber. For example, the surface of cotton (cellulose) can be chemically modified to introduce a group that will react with the deprotected glutamic acid side chain of the peptide, creating a durable, wash-resistant antimicrobial finish. mdpi.com
Furthermore, the stimuli-responsive nature of polymers derived from this amino acid can be used to create "smart textiles". nih.gov For example, a textile coated with a pH-responsive polymer could be designed to change its permeability or release a soothing agent in response to changes in the pH of the wearer's sweat. This has potential applications in medical textiles for wound dressings or in high-performance sportswear.
In coatings technology, the incorporation of glutamic acid-containing polymers can improve the adhesion, biocompatibility, and surface properties of materials. A coating that can swell or change its surface charge in response to pH could be used to control biofouling, where the material resists the adhesion of proteins and microorganisms under certain conditions. chemimpex.com
Research Findings in Functional Textiles
| Functional Property | Method of Action | Textile Application | Research Example |
|---|---|---|---|
| Antimicrobial Finish | Covalent attachment of antimicrobial peptides to fabric fibers via the glutamic acid side chain. | Medical textiles, hygiene products, sportswear. | Peptides synthesized via Fmoc chemistry were successfully bound to cotton fibers, retaining their antimicrobial activity. mdpi.com |
| Stimuli-Responsive Fabric | Coating with a pH-responsive polymer that changes properties (e.g., permeability, drug release) with environmental pH. | Smart wound dressings, adaptive clothing. | Polymers that respond to pH are identified as key components for textile-based transdermal therapy. nih.gov |
Analytical and Spectroscopic Characterization in Fmoc Dl Glu Oall Oh Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools for both assessing the purity of Fmoc-dl-Glu(OAll)-OH and for monitoring the progress of reactions in which it is a participant. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies for Quality Control
High-Performance Liquid Chromatography (HPLC) stands as the primary method for the quantitative assessment of this compound purity. Commercial suppliers of this reagent typically specify a purity of ≥95% or ≥96.0%, as determined by HPLC. sigmaaldrich.comanaspec.comavantorsciences.comvwr.com The technique is adept at separating the main compound from any by-products or starting materials remaining from its synthesis.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Fmoc-protected amino acids. deepdyve.comnih.gov A C18 column is frequently employed as the stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often containing a small percentage of an acid such as formic acid or trifluoroacetic acid (TFA). scispace.comrsc.org Detection is commonly performed using a UV detector, as the Fmoc group possesses a strong chromophore that absorbs UV light, typically monitored at 254 nm. rsc.org
For a racemic mixture like this compound, chiral HPLC is essential to separate the D- and L-enantiomers. This is crucial for applications where stereochemical purity is critical. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of a wide range of N-Fmoc protected α-amino acids. phenomenex.comphenomenex.comwindows.net By using these specialized columns, it is possible to resolve the two enantiomers of this compound, allowing for the determination of the enantiomeric purity of each isomer or the confirmation of a racemic mixture. phenomenex.comphenomenex.comnih.govsigmaaldrich.com
Table 1: Typical HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (3 µm, 3.0 x 150 mm) | scispace.com |
| Chiral (e.g., Lux Cellulose-2) | phenomenex.com | |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | scispace.com |
| Isopropyl Alcohol/Hexane with 0.1% TFA | rsc.org | |
| Gradient | 5-95% Acetonitrile over 6 minutes | scispace.com |
| Flow Rate | 1.0 mL/min | scispace.comrsc.org |
| Detection | UV at 254 nm | rsc.org |
Application of Thin Layer Chromatography (TLC) in Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. scispace.commdpi.comcore.ac.uk By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), chemists can quickly visualize the consumption of starting materials and the formation of the desired product.
The choice of eluent, a mixture of solvents, is critical for achieving good separation of the spots on the TLC plate. For Fmoc-amino acids and their derivatives, common solvent systems include mixtures of chloroform, methanol, and acetic acid or ethyl acetate (B1210297) and hexane. scispace.com After development, the spots are visualized, most commonly under a UV lamp where the Fmoc group allows for easy detection at 254 nm. scispace.com This allows for a qualitative assessment of the reaction's status, helping to determine when the reaction is complete or if any issues have arisen. chempep.com
Advanced Spectroscopic Methods for Structural Elucidation and Confirmation
While chromatography confirms purity, spectroscopic techniques are essential for verifying the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique structural data that, when combined, offer a definitive confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
The ¹H NMR spectrum of the L-enantiomer, Fmoc-L-Glu(OAll)-OH, shows characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the protons of the allyl group (5.2-6.0 ppm), and the various protons of the glutamic acid backbone. google.com The ¹³C NMR spectrum is similarly informative, providing distinct signals for each carbon atom, including the carbonyl carbons of the ester and carboxylic acid, the carbons of the Fmoc and allyl groups, and the carbons of the glutamic acid residue. google.com For the racemic dl-mixture, the NMR spectra would be a superposition of the spectra of the two enantiomers. In a standard achiral solvent like CDCl₃ or DMSO-d₆, the spectra of the D and L enantiomers are identical.
Table 2: Representative NMR Data for Fmoc-L-Glu(OAll)-OH in CDCl₃ google.com
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹³C NMR | 175.7, 172.7 | C=O (Carboxylic acid, Ester) |
| 156.2 | C=O (Urethane) | |
| 143.5, 141.2 | Aromatic C (Fmoc, quaternary) | |
| 131.8 | =CH (Allyl) | |
| 127.7, 127.1, 125.0, 119.9 | Aromatic CH (Fmoc) | |
| 118.6 | =CH₂ (Allyl) | |
| 67.4, 65.6 | CH₂ (Fmoc, Allyl) | |
| 53.4 | α-CH (Glu) | |
| 47.2 | CH (Fmoc) | |
| 30.0, 27.2 | β, γ-CH₂ (Glu) | |
| ¹H NMR | 7.8 - 7.2 | 8H, Aromatic (Fmoc) |
| 6.0 - 5.2 | 3H, Allyl (CH=CH₂) | |
| 4.6 - 4.2 | 6H, Fmoc-CH₂ & CH, Allyl-CH₂ | |
| 2.6 - 1.8 | 4H, Glu-CH₂CH₂ |
Note: Data corresponds to the L-enantiomer as specific data for the racemic mixture is not typically published in this format. The spectrum of the dl-mixture in an achiral solvent would be identical.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of the compound is C₂₃H₂₃NO₆, corresponding to a molecular weight of 409.43 g/mol . iris-biotech.depeptide.comnih.govglentham.com
Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of Fmoc-amino acids. nih.govresearchgate.net In positive ion mode, the protonated molecule [M+H]⁺ is typically observed at m/z 410. google.com In negative ion mode, the deprotonated molecule [M-H]⁻ may be seen. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (e.g., the [M+H]⁺ ion) to generate a fragmentation pattern. This pattern is characteristic of the molecule's structure. For Fmoc-protected amino acids, a common fragmentation pathway involves the loss of the Fmoc group. nih.gov Further fragmentation of the remaining amino acid derivative can help confirm the sequence and structure. nih.govmdpi.com
Table 3: Mass Spectrometry Data for Fmoc-Glu(OAll)-OH
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₃NO₆ | iris-biotech.depeptide.comnih.gov |
| Molecular Weight | 409.43 g/mol | iris-biotech.depeptide.comnih.govglentham.com |
| Monoisotopic Mass | 409.1525 Da | nih.gov |
| Observed Ion [M+H]⁺ | ~410 m/z | google.com |
Infrared (IR) Spectroscopy for Characterization of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the key functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its constituent parts.
Key absorbances include a broad peak for the O-H stretch of the carboxylic acid (around 3300 cm⁻¹), sharp peaks for the C-H stretches of the aromatic Fmoc group and the aliphatic glutamic acid backbone, and strong carbonyl (C=O) stretching bands. google.com Typically, multiple C=O bands are observed due to the presence of the carboxylic acid, the allyl ester, and the urethane (B1682113) (carbamate) linkage of the Fmoc group, usually appearing in the region of 1690-1760 cm⁻¹. google.comasianpubs.org The presence of the C=C double bond of the allyl group can also be identified by its characteristic stretching frequency.
Table 4: Key IR Absorption Bands for Fmoc-L-Glu(OAll)-OH google.com
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3323 | O-H Stretch | Carboxylic Acid |
| 1734 | C=O Stretch | Ester Carbonyl |
| 1691 | C=O Stretch | Carbamate/Carboxylic Acid Carbonyl |
| 1540 | N-H Bend | Amide II |
Note: Data corresponds to the L-enantiomer. The spectrum of the dl-mixture would show the same characteristic peaks.
Future Perspectives and Challenges in Fmoc Dl Glu Oall Oh Research
Innovations in Synthetic Methodologies for Improved Efficiency and Sustainability
The conventional solid-phase peptide synthesis (SPPS) protocols, while highly effective, are often associated with the generation of significant amounts of hazardous waste, primarily from the extensive use of organic solvents for washing and deprotection steps. advancedchemtech.com A major focus of future research is the development of greener and more efficient synthetic methodologies.
Recent advancements in sustainable SPPS are directly applicable to syntheses involving Fmoc-dl-Glu(OAll)-OH. One promising approach is the implementation of "in-situ" Fmoc removal protocols. tandfonline.compeptide.comrsc.org This strategy eliminates the need for washing steps after the coupling of each amino acid by adding the deprotection reagent, such as 4-methylpiperidine (4-MP), directly to the coupling reaction mixture. advancedchemtech.comtandfonline.com This can lead to a significant reduction in solvent consumption, by as much as 60-75%. tandfonline.comrsc.org
The exploration of greener solvents is another critical area of innovation. While dimethylformamide (DMF) has traditionally been the solvent of choice for SPPS, its toxicity has prompted a search for safer alternatives. advancedchemtech.com Water-based and ethanol-based SPPS have shown promise in improving the environmental footprint of peptide synthesis. advancedchemtech.com The development of water-soluble protecting groups and reagents will be crucial for the widespread adoption of these greener solvent systems. greentech.fr
Furthermore, innovations in the deprotection of the allyl group are also contributing to more sustainable practices. A recently developed method for on-resin Alloc removal utilizes iodine/water in PolarClean and EtOAc, eliminating the need for metal catalysts and hazardous reagents. polypeptide.com This simpler, scalable, and cleaner method is fully compatible with Fmoc-protected amino acids and represents a significant upgrade for sustainable peptide manufacturing. polypeptide.com
| Synthetic Methodology Innovation | Key Advantages | Potential Impact on this compound Use |
| In-situ Fmoc Removal | Reduced solvent consumption, shorter cycle times, increased efficiency. tandfonline.compeptide.com | More cost-effective and environmentally friendly synthesis of peptides containing this compound. |
| Green Solvents (e.g., Water, Ethanol) | Reduced toxicity and environmental impact, improved safety. advancedchemtech.com | Enables the use of this compound in more sustainable manufacturing processes. |
| Metal-Free Alloc Removal | Eliminates the need for palladium catalysts, reduces hazardous waste, simplifies purification. polypeptide.com | Provides a cleaner and more sustainable method for the selective deprotection of the allyl group in complex syntheses. |
Expansion of Applications in the Synthesis of Highly Complex Biomacromolecules
The unique orthogonal protection of this compound makes it an invaluable tool for the synthesis of highly complex biomacromolecules, such as cyclic peptides, glycopeptides, and proteins with post-translational modifications. The allyl group's stability to both acidic and basic conditions used in standard Fmoc-SPPS allows for the selective deprotection of the glutamic acid side chain at a specific point in the synthesis. peptide.commerckmillipore.compeptide.comcem.com
This selective deprotection is particularly useful for on-resin cyclization to form peptide macrocycles. peptide.comnih.gov Researchers have successfully utilized an orthogonally protected glutamic acid analog, synthesized from a commercially available acid via Mitsunobu esterification with allyl alcohol, to construct C-terminal macrocycles on-resin. nih.gov This approach allows for the creation of structurally diverse cyclic peptides with potential therapeutic applications.
The synthesis of glycoproteins, which are notoriously challenging to produce, is another area where this compound and other allyl-protected amino acids are proving to be essential. acs.org The mild conditions required for allyl group removal are compatible with the delicate glycosidic linkages that are often sensitive to the harsh cleavage conditions of other protecting groups. acs.org This has enabled the synthesis of glycopeptide fragments that can be subsequently ligated to produce full-length glycoproteins. acs.org
Future research will likely focus on expanding the repertoire of complex biomacromolecules that can be synthesized using this compound. This includes the development of methods for the site-specific incorporation of labels, cross-linkers, and other modifications onto the glutamic acid side chain. The ability to precisely manipulate the structure of peptides and proteins in this manner will open up new avenues for drug discovery, diagnostics, and materials science.
Addressing Remaining Challenges in Scalability and Industrial Production of this compound
While this compound is a powerful tool in the research laboratory, its widespread adoption in industrial-scale peptide manufacturing faces several challenges. The high cost of producing very-high-quality Fmoc building blocks, driven by the economies of scale for therapeutic peptides, can be a limiting factor. nih.gov Although many modified derivatives are commercially available, the cost of specialized, orthogonally protected amino acids like this compound can be substantial for large-scale syntheses. nih.gov
The scalability of the synthesis process itself is another significant hurdle. Traditional batch SPPS is inherently inefficient for large-scale production due to the repeated cycles of coupling and deprotection, and the massive consumption of solvents and reagents. google.com The transition to more efficient and sustainable manufacturing processes, such as continuous flow synthesis, will be crucial for the industrial production of peptides containing this compound. google.com Continuous manufacturing offers the potential for higher throughput, better process control, and reduced waste generation. google.com
Furthermore, the palladium-catalyzed deprotection of the allyl group, while efficient, can introduce metal contaminants that must be rigorously removed from the final peptide product, especially for pharmaceutical applications. The development of robust and scalable metal-free deprotection strategies, such as the iodine/water method previously mentioned, will be a key area of focus to address this challenge. polypeptide.com
| Challenge in Scalability/Industrial Production | Potential Solution(s) |
| High Cost of this compound | Development of more efficient and cost-effective manufacturing processes for the building block itself. |
| Inefficiency of Batch SPPS for Large Scale | Transition to continuous flow manufacturing processes. google.com |
| High Consumption of Solvents and Reagents | Implementation of green chemistry principles, such as solvent recycling and in-situ deprotection methods. advancedchemtech.comtandfonline.com |
| Palladium Contamination from Allyl Deprotection | Development and optimization of metal-free deprotection methodologies. polypeptide.com |
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments using Fmoc-DL-Glu(OAll)-OH in solid-phase peptide synthesis (SPPS)?
- Answer : When incorporating this compound into SPPS, critical factors include:
- Protection Strategy : The Fmoc group (removed with 20% piperidine in DMF) and OAll (allyl ester) group (deprotected via Pd-mediated cleavage) enable orthogonal protection, allowing sequential elongation without side reactions .
- Coupling Reagents : Use HBTU/HOBt with DIPEA in DMF/CH₂Cl₂ to activate carboxyl groups for efficient peptide bond formation .
- Solubility : Ensure solubility in SPPS-compatible solvents (e.g., DMF) and monitor resin swelling for optimal reaction kinetics .
Q. How does the orthogonal protection strategy of Fmoc and OAll groups in this compound enhance peptide synthesis efficiency?
- Answer : The Fmoc group provides temporary α-amino protection, removable under mild basic conditions (piperidine), while the OAll group protects the γ-carboxyl side chain. This allows selective deprotection of Fmoc during elongation and retention of the OAll group until final cleavage, minimizing side reactions during multi-step syntheses. Palladium catalysts (e.g., Pd(PPh₃)₄) selectively remove OAll under neutral conditions, preserving acid-labile residues .
Advanced Research Questions
Q. What analytical techniques are critical for verifying the structural integrity of this compound during peptide synthesis?
- Answer :
- HPLC : Monitor coupling efficiency and purity (>98%) using reverse-phase HPLC with UV detection at 254 nm (Fmoc absorption) .
- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS to detect truncations or deletions .
- NMR : Use ¹H/¹³C NMR to validate stereochemistry (DL-configuration) and allyl ester integrity .
Q. How can researchers optimize the coupling efficiency of this compound in sterically hindered environments during SPPS?
- Answer :
- Reagent Excess : Use 2–4 equivalents of this compound and activators (e.g., HBTU) to overcome steric hindrance .
- Extended Reaction Time : Prolong coupling steps (2–4 hours) with agitation to improve resin accessibility .
- Alternative Activators : Substitute HBTU with OxymaPure/DIC for reduced racemization in challenging sequences .
Q. What methodologies are recommended for resolving contradictions in data when this compound exhibits unexpected reactivity in peptide elongation steps?
- Answer :
- Controlled Replicates : Repeat reactions under identical conditions to rule out experimental variability .
- Side-Reaction Analysis : Use LC-MS to identify by-products (e.g., aspartimide formation from γ-carboxyl activation) and adjust pH or solvent polarity .
- Computational Modeling : Predict steric/electronic effects using molecular dynamics simulations to refine synthetic protocols .
Safety and Stability Considerations
Q. What precautions are essential for handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation .
- Storage : Store at -20°C in airtight containers to prevent hydrolysis; monitor for discoloration or precipitate formation .
- Decomposition : Avoid strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes during combustion) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
